Jervine hydrochloride

Pharmacokinetics In Vivo Pharmacology Drug Development

Hedgehog pathway researchers face critical tool selection issues: cyclopamine induces off-target apoptosis, while other Smo antagonists show divergent PK profiles. Jervine hydrochloride (CAS 60326-37-6) solves this with distinct advantages: • 60.0% oral bioavailability (1.8x higher than cyclopamine) - reduces compound consumption and dosing variability in vivo • Does not induce apoptosis in erythroleukemia models - enables Hh inhibition without cell death pathway interference • IC50: 500-700 nM (Smo antagonism); antifungal IC50: 13.74 μM vs yeast - intermediate potency for SAR calibration Reference standard for developmental biology and cancer research. Available for immediate R&D supply.

Molecular Formula C27H40ClNO3
Molecular Weight 462.07
CAS No. 60326-37-6
Cat. No. B608181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJervine hydrochloride
CAS60326-37-6
SynonymsJervine HCl;  Jervine hydrochloride; 
Molecular FormulaC27H40ClNO3
Molecular Weight462.07
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.Cl
InChIInChI=1S/C27H39NO3.ClH/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1
InChIKeyBTHSHLDGBOARGK-AVEQMEPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jervine Hydrochloride Overview


Jervine hydrochloride (CAS 60326-37-6) is the hydrochloride salt form of jervine (11-ketocyclopamine), a naturally occurring steroidal alkaloid isolated from Veratrum plant species including Veratrum californicum and Veratrum nigrum [1]. As a structurally close analog of cyclopamine, jervine functions as a Smoothened (Smo) antagonist that blocks Sonic Hedgehog (Shh) signaling with a reported IC50 range of 500–700 nM in s12 cells [2]. Jervine is primarily used as a molecular probe in developmental biology for studying Hedgehog pathway inhibition and as a reference compound in cancer research involving Hh pathway dysregulation [3].

1
Natural steroidal alkaloid Smo antagonist probe
2
Hedgehog pathway inhibition studies in developmental models
3
Reference compound for cancer cell Hh pathway dysregulation research

Jervine Hydrochloride: Irreplaceable for Research


Despite sharing the same Smoothened target and a close structural scaffold with cyclopamine, jervine exhibits distinct pharmacological and biopharmaceutical properties that preclude generic substitution in research applications. Critically, jervine demonstrates substantially higher oral bioavailability (60.0%) compared to cyclopamine (33%), a 1.8-fold difference that directly impacts in vivo dosing and experimental design [1]. Furthermore, jervine and cyclopamine display divergent cellular effects in human erythroleukemia models, where cyclopamine induces apoptosis while jervine does not, despite both upregulating COX-2 through distinct mechanistic pathways [2]. In antifungal screening, jervine (IC50 = 13.74 μM) exhibited modestly greater potency than cyclopamine (IC50 = 17.60 μM) against wild-type yeast [3]. These quantifiable differences underscore that cyclopamine and jervine are not interchangeable tools for Hedgehog pathway interrogation and must be selected based on specific experimental objectives.

Jervine HCl (Target)
Reported higher oral exposure profile; may support in vivo dosing studies with reduced compound load
Apoptosis endpoint context: no induction in erythroleukemia models
Cyclopamine (Analog)
Lower oral bioavailability may increase required dose; apoptosis induction may confound pathway readouts
COX-2 regulation pathway differs (PKC-mediated)
Jervine HCl
Intermediate Smo antagonism potency; suitable for SAR benchmarking against high-potency synthetic inhibitors
Veratramine (Analog)
Markedly lower oral absorption; may not achieve comparable systemic exposure in rodent models

Jervine Hydrochloride Comparative Evidence


Oral Bioavailability vs. Cyclopamine

In a pharmacokinetic study in rats, jervine demonstrated an oral absolute bioavailability of 60.0%, which is substantially higher than the 33% reported for its close structural analog cyclopamine, representing a 1.8-fold difference [1]. This finding establishes that jervine is absorbed more efficiently following oral administration, enabling lower oral dosing for achieving equivalent systemic exposure.

Oral bioavailability
Head-to-head
60.0% vs 33%
Supports exposure-model interpretation
1.8-fold higher in rat; UPLC-MS/MS
Pharmacokinetics In Vivo Pharmacology Drug Development

Antifungal Activity vs. Cyclopamine

In a comparative antifungal screening assay against wild-type yeast cultured in YPD medium, jervine exhibited an IC50 of 13.74 ± 1.40 μM, which is modestly lower (more potent) than cyclopamine's IC50 of 17.60 ± 1.39 μM [1]. The difference represents approximately a 22% lower inhibitory concentration for jervine relative to cyclopamine.

Antifungal IC50
Head-to-head
13.74 vs 17.60 μM
Supports antimicrobial screening context
Wild-type yeast, YPD, 25°C
Antifungal Screening Natural Product Pharmacology Hedgehog Inhibition

Apoptosis Induction vs. Cyclopamine

In a direct comparative study using HEL and TF1a human erythroleukemia cell lines, cyclopamine inhibited cell proliferation and induced apoptosis, whereas jervine did not induce apoptosis under identical experimental conditions [1]. Both compounds upregulated COX-2 expression, but jervine-induced COX-2 overexpression occurred via an NF-κB-dependent pathway, while cyclopamine's effects were PKC-mediated [1].

Apoptosis induction
Head-to-head
No vs Yes
Supports apoptosis endpoint review
HEL/TF1a cells; divergent pathway
Apoptosis Erythroleukemia COX-2 Regulation

Hedgehog Inhibition Potency vs. Key Analogs

Jervine inhibits Hedgehog signaling with an IC50 range of 500–700 nM in s12 cells [1]. Cyclopamine exhibits an IC50 of approximately 300 nM, making it modestly more potent than jervine [2]. The synthetic clinical compound vismodegib (GDC-0449) is substantially more potent with an IC50 of 3 nM [3]. Thus, jervine occupies an intermediate potency position between the weaker natural alkaloid cyclopamine and the high-potency synthetic Smo antagonist vismodegib.

Hh inhibition rank
Cross-study
500–700 nM
Reported intermediate potency benchmark
s12 cells; cyclopamine ~300 nM, vismodegib 3 nM
Hedgehog Signaling Smoothened Antagonist IC50 Potency Ranking

Oral Bioavailability vs. Veratramine

In a comparative pharmacokinetic analysis, jervine exhibited an oral absolute bioavailability of 60.0%, which is substantially higher than the 22.5% reported for veratramine, another Veratrum-derived steroidal alkaloid [1]. This 2.7-fold difference indicates that jervine is significantly better absorbed following oral administration than other alkaloids from the same plant source.

Oral bioavailability vs veratramine
Cross-study
60.0% vs 22.5%
Supports compound selection context
2.7-fold higher; rat model
Pharmacokinetics Veratrum Alkaloids Oral Absorption

Jervine Hydrochloride Key Applications


In Vivo Oral Dosing Studies

For rodent studies investigating Hedgehog pathway modulation via oral gavage, jervine hydrochloride is the preferred natural steroidal alkaloid selection due to its 60.0% oral absolute bioavailability, which is 1.8-fold higher than cyclopamine (33%) and 2.7-fold higher than veratramine (22.5%) [1]. This pharmacokinetic advantage translates to lower compound consumption, reduced dosing variability, and improved experimental reproducibility. Researchers should account for jervine's documented enterohepatic circulation when designing sampling time points and interpreting systemic exposure profiles [1].

Hedgehog Inhibition Without Apoptosis

In cellular studies where Hedgehog pathway inhibition must be achieved without concomitant induction of apoptosis, jervine provides a cleaner pharmacological tool compared to cyclopamine. In human erythroleukemia cell models, jervine inhibits Hh signaling without triggering apoptosis, whereas cyclopamine induces apoptosis under identical conditions [2]. This differential activity makes jervine particularly suitable for dissecting Hh pathway contributions to proliferation and differentiation independent of apoptotic cell death pathways.

Antifungal Screening with Smo Antagonists

For antifungal discovery programs screening Hedgehog pathway inhibitors, jervine offers slightly enhanced potency (IC50 = 13.74 μM) compared to cyclopamine (IC50 = 17.60 μM) against wild-type yeast in YPD culture conditions [3]. This ~22% improvement in inhibitory concentration may reduce compound requirements for initial screening campaigns and provide a more favorable starting point for medicinal chemistry optimization of natural product-derived antifungal leads.

Smo Antagonism Reference Standard

Jervine hydrochloride serves as a well-characterized reference standard representing intermediate-potency Smoothened antagonism with an IC50 range of 500–700 nM, positioned between the weaker natural alkaloid cyclopamine (~300 nM) and the high-potency synthetic clinical candidate vismodegib (3 nM) [4][5]. This intermediate potency profile makes jervine particularly useful for structure-activity relationship (SAR) studies comparing natural versus synthetic Smo antagonists and for calibrating assay sensitivity in HTS campaigns targeting the Hedgehog pathway.

Application
Selection Property
Validation Focus
Oral Hh pathway studies in rodent models
Oral exposure profile
Bioavailability and exposure-model review
Hh pathway studies without apoptosis confounding
Apoptosis-independent Smo antagonism
Cell-model apoptosis endpoint review
Antifungal screening studies
Antifungal screening context
MIC and strain-panel endpoints
Smo antagonism reference for SAR studies
Intermediate-potency Smo antagonism
Potency calibration context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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